molecular formula C21H34BN3O4 B1532610 tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate CAS No. 1042917-44-1

tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate

Cat. No. B1532610
CAS RN: 1042917-44-1
M. Wt: 403.3 g/mol
InChI Key: JGRVQSYVAOLRKS-UHFFFAOYSA-N
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Description

The compound “tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate” is a significant intermediate of 1H-indazole derivatives . It is acquired through two substitution reactions .


Synthesis Analysis

The synthesis of this compound involves two substitution reactions . The structure is corroborated by FTIR, 1H, and 13C NMR spectroscopy, and MS .


Molecular Structure Analysis

The molecular structure of the compound is confirmed by X-ray diffraction . The optimized molecular structure coheres with the single crystal structure ascertained via the experiment . The 98.28% stable conformer and 1.72% unstable conformers are found in the DFT calculations .


Chemical Reactions Analysis

The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction . The structure can be further modified to exploit the derivation of the indazole structure type .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.21 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate and its derivatives are important intermediates in synthesizing various biologically active compounds. For instance, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in crizotinib synthesis, was achieved using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material (Kong et al., 2016).

Chemical Properties and Analysis

  • Detailed studies on the properties and structural analysis of related compounds provide insights into their chemical behavior. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized and characterized by various spectroscopic methods, including LCMS, 1H NMR, 13C NMR, and IR, along with single crystal XRD data, revealing its molecular structure and intermolecular interactions (Sanjeevarayappa et al., 2015).

Applications in Medicinal Chemistry

  • Several studies have demonstrated the utility of these compounds in medicinal chemistry. For instance, compounds like tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, a trisubstituted pyrrolidin-2-one, have been synthesized and analyzed for their potential pharmaceutical applications (Weber et al., 1995).

Role in Organic Synthesis

  • These compounds play a crucial role in organic synthesis, serving as key intermediates or catalysts in various chemical reactions. For example, the coupling of arylboronic acids with a partially reduced pyridine derivative using tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate demonstrates their utility in palladium-catalyzed coupling reactions (Wustrow & Wise, 1991).

Structural Studies and Crystallography

  • Structural studies and crystallography of these compounds are essential for understanding their molecular geometry and potential interactions. An example is the X-ray crystallographic analysis of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, revealing key aspects of its molecular packing and hydrogen bonding patterns (Didierjean et al., 2004).

properties

IUPAC Name

tert-butyl N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34BN3O4/c1-19(2,3)27-18(26)24-16-10-12-25(13-11-16)17-9-8-15(14-23-17)22-28-20(4,5)21(6,7)29-22/h8-9,14,16H,10-13H2,1-7H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRVQSYVAOLRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate
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tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate
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tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate
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tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate
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tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate
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tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate

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